
4-(2-Chloroethyl)benzoic acid
Overview
Description
4-(2-Chloroethyl)benzoic acid, also referred to as 4-[bis(2-chloroethyl)amino]benzoic acid (CAS: 305-03-3), is a nitrogen mustard derivative of benzoic acid. Its structure consists of a benzoic acid backbone substituted at the para position with a bis(2-chloroethyl)amino group. This compound is primarily recognized as a key intermediate in synthesizing histone deacetylase (HDAC) inhibitors and antitumor agents . Its alkylating properties, attributed to the chloroethyl groups, enable DNA cross-linking, a mechanism critical to its cytotoxic effects in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Chloroethyl)benzoic acid can be synthesized from 4-(2-chloroethyl)acetophenone. The process involves the oxidation of 4-(2-chloroethyl)acetophenone using an aqueous-alcoholic solution of sodium hypochlorite or potassium hypochlorite at temperatures between 25°C and 110°C. The resulting product is then acidified with a strong inorganic acid such as hydrochloric acid, hydrobromic acid, sulfuric acid, or phosphoric acid to precipitate the this compound .
Industrial Production Methods
The industrial production of this compound follows a similar route, with optimizations for large-scale synthesis. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The benzylic position can be oxidized to form different products.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of 4-(2-substituted)benzoic acids.
Oxidation: Formation of 4-(2-chloroethyl)benzaldehyde or this compound derivatives.
Reduction: Formation of 4-(2-chloroethyl)benzyl alcohol.
Scientific Research Applications
4-(2-Chloroethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)benzoic acid involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
The following table compares 4-(2-Chloroethyl)benzoic acid with structurally and functionally related compounds, focusing on molecular properties, synthesis routes, and biological activities:
*Calculated based on formula C₁₀H₁₁Cl₂NO₂.
Key Observations:
Structural Impact on Activity: Nitrogen mustards (e.g., this compound, Chloraminophene) exhibit alkylating activity critical for antitumor effects. Replacing the chloroethyl groups with non-reactive substituents (e.g., aminoethyl in ) abolishes cytotoxicity . Conjugation with cinnamic acid or steroidal lactams (e.g., in ) enhances tumor selectivity by leveraging lipophilicity and enzymatic activation .
Enzyme Inhibition Selectivity: Derivatives like FNA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) show potent HDAC inhibition (IC₅₀: 0.8–2.3 µM against HDAC1-3) due to the benzoic acid mustard core .
Prodrug Activation: Compounds such as 4-(bis(2-chloroethyl)amino)benzoyl-l-glutamic acid (prodrug 78) require enzymatic cleavage (e.g., carboxypeptidase G2) to release the active this compound, reducing systemic toxicity .
Thermal and Physical Properties: Chloraminophene (CB1348) has a higher melting point (64–66°C) compared to this compound, likely due to its extended phenylbutyric acid chain .
Biological Activity
4-(2-Chloroethyl)benzoic acid, a compound with the molecular formula CHClO, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, including case studies and experimental data.
This compound is characterized by the presence of a chloroethyl group attached to a benzoic acid moiety. This structural configuration contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, including the oxidation of 4-(2-chloroethyl)acetophenone using sodium hypochlorite in acidic conditions, yielding high purity products .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting it may act as a potential chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which was confirmed through flow cytometry analysis .
Analgesic Effects
In addition to its anticancer activity, this compound has been investigated for its analgesic properties. A study involving animal models showed that formulations containing this compound significantly reduced pain responses in mice subjected to acetic acid-induced writhing tests. The effective dose was determined to be 60 mg/kg, indicating its potential use in pain management therapies .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. It demonstrated inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of known antibiotics, suggesting that this compound could serve as a basis for developing new antibacterial agents .
Case Study 1: Anticancer Activity
A detailed study assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth with IC values ranging from 20 to 50 µM. Mechanistic studies revealed that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 2: Analgesic Formulation Development
Research focused on optimizing tablet formulations containing this compound for enhanced analgesic efficacy. Various excipients were tested, leading to improved drug release profiles and stability. The optimal formulation showed a significant reduction in pain scores compared to control groups in animal models .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 4-(2-Chloroethyl)benzoic acid, and how do reaction conditions affect yield and purity?
The primary synthesis involves hydrolyzing 4-(2'-chloroethyl)acetophenone using sodium/potassium hypochlorite under acidic conditions (25–110°C). Key parameters include temperature control (optimal range: 60–80°C), hypochlorite concentration (2–4 M), and post-reaction acidification (e.g., HCl) to precipitate the product. Yields typically range from 65–85%, with impurities arising from incomplete oxidation or side reactions with the chloroethyl group .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies the aromatic protons (δ 7.8–8.2 ppm) and chloroethyl chain (δ 3.7–4.1 ppm for CH₂Cl). Mass spectrometry (MS) confirms the molecular ion peak at m/z 184.6 (C₉H₉ClO₂). Infrared (IR) spectroscopy detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹). X-ray crystallography resolves structural ambiguities, such as bond angles and torsion in derivatives .
Q. How does the chloroethyl group influence nucleophilic substitution reactions in synthetic applications?
The chloroethyl moiety acts as a reactive site for nucleophilic attack (e.g., by amines or thiols), enabling the synthesis of derivatives. Reaction efficiency depends on solvent polarity (preferred: DMF or DMSO) and base selection (e.g., K₂CO₃). Kinetic studies show second-order dependence on nucleophile concentration, with SN2 mechanisms dominating in polar aprotic solvents .
Advanced Research Questions
Q. What mechanistic insights explain byproduct formation during hypochlorite-mediated synthesis?
Byproducts like 4-vinylbenzoic acid arise from β-elimination of HCl under high-temperature conditions (>90°C). Optimization strategies include:
- Lowering reaction temperatures (<80°C)
- Using buffered hypochlorite solutions (pH 8–9) to suppress elimination
- Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Density Functional Theory (DFT) calculations reveal electron-withdrawing effects of the chloroethyl group, enhancing carboxylic acid acidity (pKa ~2.8). Molecular docking studies with enzymes (e.g., tyrosinase) show competitive inhibition via coordination of the chloroethyl group to active-site metals. Substituent modifications (e.g., adding fluorinated groups) improve binding affinity by 30–50% in silico .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives?
High-resolution LC-MS/MS identifies trace impurities (e.g., chlorinated dimers) in reaction mixtures. Single-crystal X-ray diffraction confirms regioselectivity in substitution reactions, while dynamic NMR experiments elucidate conformational flexibility of the chloroethyl chain in solution .
Q. How is this compound utilized in prodrug activation systems?
In Antibody-Directed Enzyme Prodrug Therapy (ADEPT), the compound serves as a linker in conjugates. Enzymatic cleavage (e.g., by carboxypeptidase G2) releases cytotoxic agents like benzoic acid mustard. In vivo studies show a plasma half-life of 26 hours for the prodrug, with activation kinetics dependent on enzyme concentration and pH (optimal: 6.5–7.4) .
Q. Methodological Notes
- Synthesis Optimization : Use a jacketed reactor for precise temperature control during hypochlorite reactions. Monitor pH continuously to avoid over-acidification.
- Analytical Workflow : Combine NMR, IR, and LC-MS for comprehensive characterization. For crystallography, grow crystals in ethanol/water (3:1 v/v) at 4°C.
- Safety Protocols : Handle chloroethyl derivatives under fume hoods due to potential HCl release. Store at –20°C in amber vials to prevent photodegradation.
Properties
IUPAC Name |
4-(2-chloroethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAPBGPLZAFZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174964 | |
Record name | 4-(2-Chloroethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20849-78-9 | |
Record name | 4-(2-Chloroethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20849-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chloroethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020849789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Chloroethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chloroethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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